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molecular formula C9H6F2N2 B8632978 1-(3,5-Difluoropyridin-4-yl)cyclopropane-1-carbonitrile

1-(3,5-Difluoropyridin-4-yl)cyclopropane-1-carbonitrile

Cat. No. B8632978
M. Wt: 180.15 g/mol
InChI Key: ZAYSTOUYUINRGY-UHFFFAOYSA-N
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Patent
US09040708B2

Procedure details

Sodium hydride 60% in mineral oil (3.35 g, 83.7 mmol) was suspended in 10 ml THF. At −10° C. a solution of 2-(3,5-difluoro-4-pyridyl)acetonitrile (4.30 g, 27.9 mmol) in 45 ml THF was added drop wise. The reaction mixture was stirred until no more gas evolution was visible. The reaction mixture was then a yellow suspension. At 0° C. 1,2-dibromoethane (9.71 mL, 112 mmol) was added drop wise. The reaction mixture was stirred 2 h at 0° C. then over night at rt. It was quenched with aq. NH4Cl, diluted with EtOAc. The organic layer was separated and dried with Na2SO4. Filtrated, the filtrate was evaporated. The residue gave a brown oil (8.75 g). The crude product was purified by flash chromatography (Solvent: Cyclohexane/EtOAc 1/1). The desired product was isolated as a colorless oil which crystallised upon standing (3.816 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
9.71 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[N:6][CH:7]=[C:8]([F:13])[C:9]=1[CH2:10][C:11]#[N:12].Br[CH2:15][CH2:16]Br>C1COCC1>[F:13][C:8]1[CH:7]=[N:6][CH:5]=[C:4]([F:3])[C:9]=1[C:10]1([C:11]#[N:12])[CH2:16][CH2:15]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
oil
Quantity
3.35 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
FC=1C=NC=C(C1CC#N)F
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
9.71 mL
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred until no more gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred 2 h at 0° C.
Duration
2 h
WAIT
Type
WAIT
Details
over night at rt
CUSTOM
Type
CUSTOM
Details
It was quenched with aq. NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC=C(C1C1(CC1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: CALCULATEDPERCENTYIELD 174.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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